(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide
Description
(E)-3-[4-(2-Methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide (CAS: 477848-60-5) is a synthetic organic compound with the molecular formula C₂₂H₂₇N₃O₂ and a molecular weight of 365.5 g/mol . Its structure features a piperazine ring substituted with a 2-methoxyphenyl group, linked via an (E)-configured butenamide chain to a 2-methylphenylacetamide moiety (Figure 1). Predicted physicochemical properties include a density of 1.161 g/cm³ and a boiling point of 565.5±50.0 °C . Notably, this compound is listed as discontinued in commercial catalogs, limiting its availability for current research .
Properties
IUPAC Name |
(E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-17-8-4-5-9-19(17)23-22(26)16-18(2)24-12-14-25(15-13-24)20-10-6-7-11-21(20)27-3/h4-11,16H,12-15H2,1-3H3,(H,23,26)/b18-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHDIPYTOANDBA-FBMGVBCBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=C(C)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C(\C)/N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.
Butenamide Formation: The piperazine intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired butenamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Automated Purification Systems: To streamline the purification process and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The butenamide moiety can be reduced to form the corresponding butylamide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide involves:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to its target receptors, potentially affecting cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacology: Sodium Channel Modulators
Two pharmacologically active analogues, Compound D and Compound E from a 2015 study on tetrodotoxin-sensitive sodium channels, share structural motifs with the target compound :
| Property | Target Compound | Compound D | Compound E |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₇N₃O₂ | C₂₄H₂₆F₂N₆O₂ | C₂₂H₁₈F₂N₆O |
| Key Substituents | 2-Methoxyphenylpiperazino, 2-methylphenylacetamide | 3,4-Difluorobenzyloxy-piperidinyl-triazine | 4-Cyano-phenyl-dihydropyridinyl-triazine |
| Biological Target | Not reported | Tetrodotoxin-sensitive sodium channels | Tetrodotoxin-sensitive sodium channels |
| Reported Activity | Not studied | Inhibition of C-fiber nociceptors; analgesia | Inhibition of C-fiber nociceptors; analgesia |
Key Observations :
- Triazine vs. Butenamide Linkers : Compounds D and E utilize triazine cores for rigidity, whereas the target compound’s (E)-butenamide linker may confer conformational flexibility, influencing receptor interaction .
Physicochemical Properties
Biological Activity
(E)-3-[4-(2-methoxyphenyl)piperazino]-N-(2-methylphenyl)-2-butenamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. Its structure features a piperazine moiety, which is known for its role in modulating neurotransmitter systems. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Neurotransmitter Interaction
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, including serotonin and dopamine pathways. The piperazine ring is particularly noted for its ability to influence the re-uptake of monoamine neurotransmitters. For example, isomeric forms of piperazine derivatives have shown to inhibit the re-uptake and accelerate the release of dopamine and serotonin, suggesting a potential antidepressant-like activity .
Antidepressant-Like Effects
In studies involving related compounds, such as those derived from N-(2-methoxyphenyl)piperazine, significant antidepressant-like effects have been observed. These effects are attributed to the modulation of serotonin receptors (5-HT1A) and dopamine receptors (D2/D3), which are critical in mood regulation .
Case Studies and Experimental Data
- In Vivo Studies : In animal models, compounds structurally related to this compound have demonstrated significant reductions in depressive-like behaviors when administered at specific dosages. These studies utilized behavioral assays such as the forced swim test and tail suspension test to evaluate efficacy.
- Mechanistic Insights : The mechanism of action appears to involve both serotonergic and dopaminergic pathways. For instance, one study highlighted that piperazine derivatives could enhance serotonin release while simultaneously inhibiting its re-uptake, leading to increased synaptic availability .
- Comparative Analysis : A comparative analysis of various piperazine derivatives revealed that those with methoxy substitutions exhibited enhanced binding affinity to serotonin receptors compared to their non-substituted counterparts. This suggests that the presence of a methoxy group may be beneficial for increasing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
